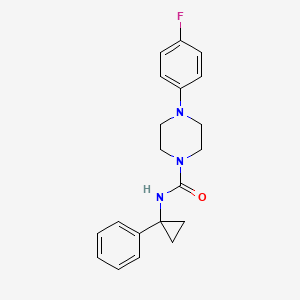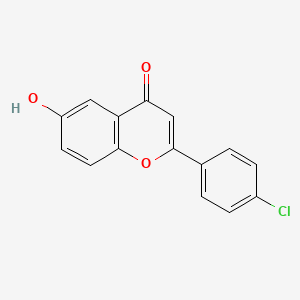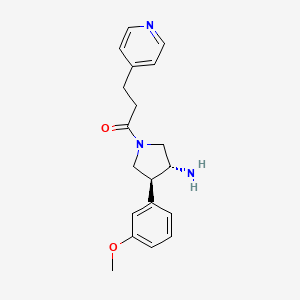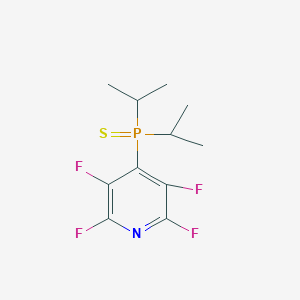
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Mecanismo De Acción
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide increases the levels of GABA in the brain, which has a calming effect on brain activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide as a treatment for addiction. Another area of interest is the use of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide and its potential as a treatment for neurological disorders.
Métodos De Síntesis
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide was first synthesized by a team of researchers at the University of Kentucky in 2005. The synthesis method involves the reaction of 1-phenylcyclopropylamine with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine-1-carboxamide to produce 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. This makes 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide a promising candidate for the treatment of disorders that involve abnormal brain activity.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)22-20(10-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPLNKQCSXJEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)


![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)
![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)